molecular formula C21H36N4O6S B558280 Boc-Biocytin CAS No. 62062-43-5

Boc-Biocytin

Cat. No. B558280
CAS RN: 62062-43-5
M. Wt: 472,6 g/mole
InChI Key: XTQNFOCBPUXJCS-JKQORVJESA-N
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Description

Boc-Biocytin is a compound that has been used in various scientific researches . It is an amide formed from the vitamin biotin and the amino acid L-lysine . It has been used as a histological dye to stain nerve cells .


Synthesis Analysis

The synthesis of Boc-Biocytin involves the BOC protection of amines in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .


Molecular Structure Analysis

Boc-Biocytin has a molecular formula of C21H36N4O6S . It is a complex structure that involves the combination of biotin and L-lysine .


Chemical Reactions Analysis

Boc-Biocytin undergoes a series of chemical reactions during its synthesis. The BOC protection of amines is a significant step in this process . The BOC group is stable towards most nucleophiles and bases .


Physical And Chemical Properties Analysis

Boc-Biocytin has a molecular weight of 472.6 g/mol . It is a white solid with a melting point of approximately 132°C .

Scientific Research Applications

Application 1: Histological Staining of Nerve Cells

  • Specific Scientific Field : Neurobiology .
  • Summary of the Application : Biocytin, a chemical compound that is an amide formed from the vitamin biotin and the amino acid L-lysine, has been used as a histological dye to stain nerve cells .
  • Methods of Application or Experimental Procedures : This involves single-cell labeling in combination with whole-cell patch-clamp recording. A recording electrode filled with a biocytin-containing internal solution is used to demonstrate the electrophysiological and morphological characteristics of various neurons in brain slices .
  • Results or Outcomes : The electrophysiological and morphological properties of the same individual cell are elucidated. An analysis of action potentials (APs) and neuronal morphology, including the dendritic length, number of intersections, and spine density of biocytin-labeled neurons, were performed .

Application 2: Diagnosing Biotinidase Deficiency

  • Specific Scientific Field : Biochemistry .
  • Summary of the Application : Biocytin can be used to measure the biotinidase activity and therefore diagnose biotinidase deficiency .
  • Methods of Application or Experimental Procedures : This involves using biocytin as the natural substrate of the enzyme biotinidase .
  • Results or Outcomes : The activity of biotinidase can be measured, which can help in diagnosing biotinidase deficiency .

Safety And Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Boc-Biocytin . Use of personal protective equipment and ensuring adequate ventilation are recommended .

properties

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)/t13-,14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQNFOCBPUXJCS-JKQORVJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583398
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Biocytin

CAS RN

62062-43-5
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
RL Geahlen, GM Loudon, LA Paige, D Lloyd - Analytical biochemistry, 1992 - Elsevier
… ester yielded N,-Boc-biocytin-p-methylbenzhydrylamine … and air-dried to provide 194 mg of N,-Boc-biocytin-pMBHA … ester to produce N,-Boc-biocytin-pMBHA …
Number of citations: 27 www.sciencedirect.com
M Wilchek, EA Bayer - Methods in enzymology, 1990 - Elsevier
… We have also prepared the same compound from t-Boc biocytin 15 and tert-butyl carbazate in the presence of dicyclohexylcarbodiimide in a dimethylformamide solution. The protecting …
Number of citations: 145 www.sciencedirect.com
G Hochhaus, A Patthy, R Schwietert, DV Santi… - Pharmaceutical …, 1988 - Springer
… of Na-Boc—biocytin was the method of recovery … Boc—biocytin could readily be coupled to the benzhydrylamine resin using DIPCDI and HOBT. Although coupling of Na—Boc—biocytin …
Number of citations: 6 link.springer.com
Y Zhang - 2018 - search.proquest.com
… We decided to use Bodanszky and Fagan’s method to synthesize t-boc-biocytin because it is the only paper that provides enough experimental information to enable us to synthesize a …
Number of citations: 3 search.proquest.com
G Hochhaus, A Patthy, R Schwietert… - Pharmaceutical …, 1988 - researchgate.net
… the preparation of N,-Boc-biocytin was the method of … Boc-biocytin could readily be coupled to the benzhydrylamine resin using DIPCDI and HOBT. Although coupling of N, -Boc-biocytin …
Number of citations: 0 www.researchgate.net
FM Finn, K Yamanouchi, G Titus, K Hofmann - Bioorganic Chemistry, 1995 - Elsevier
… to leave a crystalline residue (Boc-biocytin DIPEA salt). … N "‘-Boc-biocytin (IV) was converted to the sulfone with H202 in … added to a solution of N“-Boc-biocytin sulfone (100 mg, 0.2 mmol)…
Number of citations: 3 www.sciencedirect.com
M Wilchek, EA Bayer - Methods in enzymology, 1987 - Elsevier
… We have also prepared the same compound from t-Boc biocytin 37 and tert-butyl carbazate in the presence of dicyclohexylcarbodiimide in a dimethylformamide solution. The protecting …
Number of citations: 117 www.sciencedirect.com
DB Rylatt, DB Keech, JC Wallace - Archives of biochemistry and biophysics, 1977 - Elsevier
The biotin-containing tryptic peptides of pyruvate carboxylase from sheep, chicken, and turkey liver mitochondria have been isolated and their primary structures determined. The amino …
Number of citations: 97 www.sciencedirect.com
V Kumar, JV Aldrich - Organic Letters, 2003 - ACS Publications
… Only in the case of a biotinylated dynorphin A derivative, in which the preformed labeled lysine derivative Boc-Lys(biotin)-OH (Boc-biocytin) was incorporated into the peptide during the …
Number of citations: 29 pubs.acs.org
DT Fagan - 1977 - search.proquest.com
… The triethylammonium salt of Boc-biocytin was allowed to react with an equivalent amount of isobutyl chloroformate, This mixed anhydride was then used to acylate the triethylamonium …
Number of citations: 2 search.proquest.com

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